![molecular formula C19H10Cl2F3N3O B2473084 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-99-8](/img/structure/B2473084.png)
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a nitrile group, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a planar five-membered ring containing nitrogen, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the pyrrole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .科学的研究の応用
Insecticidal and Acaricidal Activities
Compounds similar to 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile have shown significant insecticidal and acaricidal activities. For instance, some 2-arylpyrrole derivatives exhibit excellent insecticidal activities against Lepidopteran pests like Mythimna separata and acaricidal activities against mites such as Tetranychus urticae, surpassing the effectiveness of Chlorfenapyr, a commercial chemical of the same class (Liu et al., 2012).
Biological Activity and Synthesis
Some pyrrolo[2,3-b]pyridine scaffolds, structurally similar to the compound , have been synthesized and characterized for their biological activity. These compounds, including derivatives with chlorophenyl groups, have been explored for potential biological applications (Sroor, 2019).
Environmental Impact and Biocide Analysis
Econea®, a compound structurally related to 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile, is used as an environmentally friendly anti-fouling biocide in commercial sea vessels. Studies have developed analytical methods to detect this biocide in artificial seawater, indicating its environmental relevance and the importance of monitoring its presence (Downs et al., 2017).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been explored extensively. For example, novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, featuring chlorophenyl groups, have been synthesized and structurally confirmed through X-ray diffraction analysis (Zhang et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O/c20-14-3-1-11(2-4-14)5-17(28)12-6-15(8-25)27(10-12)18-16(21)7-13(9-26-18)19(22,23)24/h1-4,6-7,9-10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPRFJOKJPTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


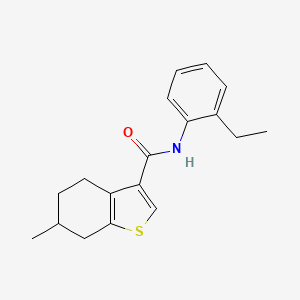
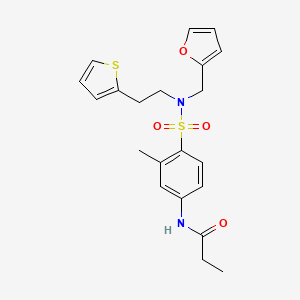
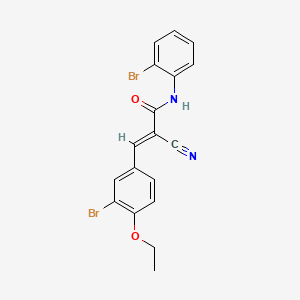
![7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2473007.png)
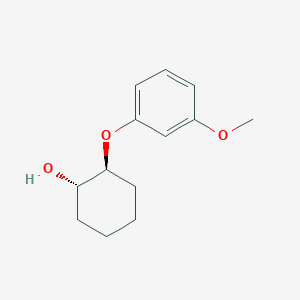
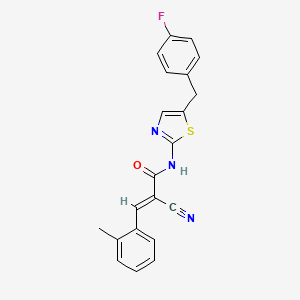
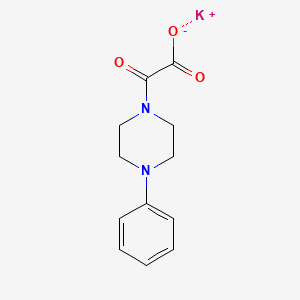
methanone](/img/structure/B2473015.png)
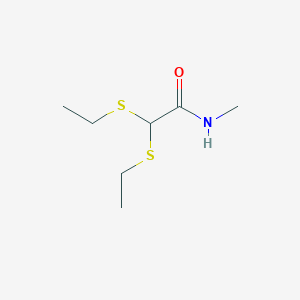
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)
![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2473020.png)
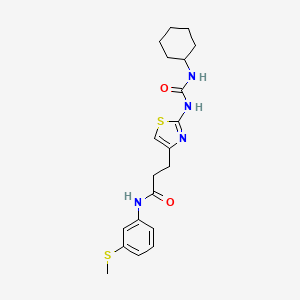
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)